An In-depth Technical Guide to 8-Nitroquinoline-4-carbaldehyde: Properties, Synthesis, and Scientific Insights
An In-depth Technical Guide to 8-Nitroquinoline-4-carbaldehyde: Properties, Synthesis, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nitroquinoline-4-carbaldehyde is a distinct organic compound characterized by a quinoline core substituted with a nitro group at the 8th position and a carbaldehyde (aldehyde) group at the 4th position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to the combined electronic effects of its substituent groups. The electron-withdrawing nature of both the nitro and aldehyde functionalities significantly influences the chemical reactivity and potential biological activity of the quinoline scaffold. This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of 8-Nitroquinoline-4-carbaldehyde, offering valuable insights for its application in research and development.
Physicochemical Properties
Direct experimental data for 8-Nitroquinoline-4-carbaldehyde is limited in publicly accessible literature. However, by analyzing the properties of its parent molecule, 8-nitroquinoline, and considering the influence of the aldehyde group, we can establish a reliable profile of its expected characteristics.
| Property | Value/Description | Source/Rationale |
| CAS Number | 69976-28-9 | [1] |
| Molecular Formula | C₁₀H₆N₂O₃ | Derived from structure |
| Molecular Weight | 202.17 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a yellow to orange crystalline solid. | Based on the chromophores present and the appearance of related nitroaromatic compounds. |
| Melting Point | Estimated to be in the range of 150-180 °C. | The melting point of 8-nitroquinoline is 89-91 °C.[2] The introduction of a polar aldehyde group is expected to increase intermolecular forces, thus raising the melting point. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated solvents. | The nitro and aldehyde groups increase polarity, but the overall aromatic structure maintains a significant nonpolar character. |
| Stability | Stable under standard laboratory conditions. May be sensitive to light and strong oxidizing or reducing agents. | Nitroaromatic compounds can be light-sensitive, and the aldehyde group is susceptible to oxidation. |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of both the nitro and aldehyde groups. The aldehydic proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, doublets of doublets) in the region of 7.5-9.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the downfield region of 190-200 ppm. The aromatic carbons will resonate between 120-150 ppm, with the carbon attached to the nitro group showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | 1690 - 1715 |
| N-O (Nitro, asymmetric) | 1510 - 1560 |
| N-O (Nitro, symmetric) | 1345 - 1385 |
| C-H (Aromatic) | 3000 - 3100 |
| C=C, C=N (Aromatic) | 1400 - 1600 |
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) for 8-Nitroquinoline-4-carbaldehyde would be observed at m/z = 202. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, 29 amu) and the nitro group (-NO₂, 46 amu).
Chemical Properties and Reactivity
The chemical behavior of 8-Nitroquinoline-4-carbaldehyde is dictated by the interplay of the quinoline ring, the nitro group, and the aldehyde functionality.
Reactivity of the Aldehyde Group
The aldehyde group is a primary site for nucleophilic addition reactions. It can readily undergo reactions such as:
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Oxidation: Can be oxidized to the corresponding carboxylic acid (8-nitroquinoline-4-carboxylic acid).
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Reduction: Can be reduced to the corresponding primary alcohol ( (8-nitroquinolin-4-yl)methanol).
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Condensation Reactions: Can react with amines, hydrazines, and other nucleophiles to form imines (Schiff bases), hydrazones, and other derivatives. These reactions are fundamental in the synthesis of more complex molecules for drug discovery.[3]
Reactivity of the Nitro Group
The nitro group is a strong deactivating group, making the quinoline ring electron-deficient and less susceptible to electrophilic aromatic substitution. However, it can be a site for other transformations:
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Reduction: The nitro group can be reduced to an amino group (-NH₂) to form 8-aminoquinoline-4-carbaldehyde. This transformation is crucial as the aminoquinoline scaffold is a key pharmacophore in many antimalarial drugs.
Reactivity of the Quinoline Ring
The quinoline ring system is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
Synthesis of 8-Nitroquinoline-4-carbaldehyde
A specific, detailed experimental protocol for the synthesis of 8-Nitroquinoline-4-carbaldehyde is not prominently reported in the literature. However, a plausible and efficient synthetic route can be derived from established methodologies for the synthesis of quinolines. A highly effective one-pot Friedländer-type synthesis using o-nitroarylcarbaldehydes as starting materials has been reported.[4] A potential synthetic pathway is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of 8-Nitroquinoline-4-carbaldehyde would involve the formylation of 8-nitroquinoline. However, direct formylation of the electron-deficient 8-nitroquinoline ring can be challenging. A more viable strategy may involve a multi-step synthesis starting from a more easily functionalized precursor.
A potential, though not explicitly documented, route could involve the following conceptual steps:
Caption: Proposed multi-step synthesis of 8-Nitroquinoline-4-carbaldehyde.
Justification for the Proposed Pathway:
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Skraup Synthesis: The synthesis of the 8-nitroquinoline core can be achieved from 2-nitroaniline via the Skraup synthesis.[5]
-
N-Oxide Formation: Activation of the quinoline ring towards nucleophilic attack at the 4-position can be achieved by forming the N-oxide.
-
Cyanation: Introduction of a cyano group at the 4-position can be accomplished through reactions like the Reissert-Henze reaction.
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Reduction of the Nitrile: The synthesis can be completed by the reduction of the nitrile group to an aldehyde using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H).
Potential Applications in Research and Drug Development
While specific applications for 8-Nitroquinoline-4-carbaldehyde are not extensively documented, its structural motifs suggest significant potential in several areas of research:
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Antimicrobial and Antiparasitic Agents: The nitroquinoline scaffold is a known pharmacophore with activity against various pathogens. Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial agent.[6] The presence of the aldehyde group allows for the synthesis of a diverse library of derivatives (e.g., Schiff bases, hydrazones) which can be screened for enhanced biological activity.
-
Anticancer Drug Development: Quinoline derivatives have been extensively investigated for their anticancer properties. The aldehyde functionality provides a handle for conjugation to other molecules or for the synthesis of compounds that can interact with biological targets.
-
Fluorescent Probes and Chemosensors: The quinoline ring system is inherently fluorescent. The electronic properties of the nitro and aldehyde groups can modulate the fluorescence, making 8-Nitroquinoline-4-carbaldehyde a potential platform for the development of fluorescent probes for detecting specific analytes.[7]
Safety and Handling
Specific toxicity data for 8-Nitroquinoline-4-carbaldehyde is not available. However, based on the known hazards of related compounds, it should be handled with care in a laboratory setting. 8-Nitroquinoline is known to be harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[2] The aldehyde group can also be an irritant. Therefore, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn, and the compound should be handled in a well-ventilated fume hood.
Conclusion
8-Nitroquinoline-4-carbaldehyde is a molecule with significant untapped potential in chemical synthesis and drug discovery. While detailed experimental data is currently scarce, this guide provides a comprehensive overview of its predicted properties, potential reactivity, and plausible synthetic routes based on established chemical principles and data from related compounds. The unique combination of the quinoline core with electron-withdrawing nitro and aldehyde groups makes it a valuable building block for the creation of novel compounds with diverse applications. Further research into the synthesis and characterization of this compound is warranted to fully explore its scientific and therapeutic potential.
References
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Xu, L., Xu, B., Lu, S., Wang, B., & Kang, T. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957. [Link]
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PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Busafi, S. N. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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PubChem. (n.d.). Quinoline-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 8-Hydroxyquinoline-4-carbaldehyde. Retrieved from [Link]
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Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70. [Link]
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Szymański, P., Mikiciuk-Olasik, E., & Wujec, M. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(10), 2543. [Link]
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PubChem. (n.d.). 8-Hydroxyquinoline-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde. Retrieved from [Link]
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de Oliveira, R. B., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 28(13), 5121. [Link]
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Li, A. H., & Li, T. (2011). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 9(19), 6546-6549. [Link]
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